![molecular formula C22H38O5 B7796277 (11R,16S)-misoprostol CAS No. 59122-49-5](/img/structure/B7796277.png)
(11R,16S)-misoprostol
Overview
Description
(11R,16S)-misoprostol is a synthetic prostaglandin E1 analog. It is primarily used for its gastroprotective properties, particularly in preventing gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). The compound is also utilized in obstetrics and gynecology for its ability to induce labor and manage postpartum hemorrhage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11R,16S)-misoprostol involves several steps, starting from commercially available prostaglandin intermediates. The key steps include the selective reduction of ketones, esterification, and the introduction of the methyl ester group. The reaction conditions typically involve the use of reducing agents like sodium borohydride and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(11R,16S)-misoprostol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different prostaglandin analogs.
Reduction: Selective reduction of ketone groups is a crucial step in its synthesis.
Substitution: The methyl ester group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like methyl iodide and sodium hydride are employed for introducing the methyl ester group.
Major Products Formed
The major products formed from these reactions include various prostaglandin analogs and derivatives, which can have different pharmacological properties.
Scientific Research Applications
Gastroprotective Properties
- Mechanism of Action : Misoprostol works by binding to prostaglandin receptors (EP3), leading to decreased gastric acid secretion and increased mucus production. This mechanism is vital in protecting the gastric lining from NSAID-induced damage .
- Clinical Studies : Research indicates that misoprostol significantly reduces the incidence of NSAID-induced gastric ulcers. A study involving high-risk patients demonstrated a marked decrease in ulcer formation when misoprostol was administered alongside NSAIDs .
Obstetrics and Gynecology
- Induction of Labor : Misoprostol is widely used for cervical ripening and labor induction. It facilitates uterine contractions by acting on specific prostaglandin receptors .
- Management of Early Pregnancy Loss : A multicenter study analyzed the efficacy of misoprostol in women experiencing early pregnancy failure. The results showed comparable success rates between those with and without prior uterine surgery, indicating its safety across diverse patient backgrounds .
- Postpartum Hemorrhage : Misoprostol is recommended for treating PPH, especially where oxytocin is contraindicated or unavailable. It has been shown to be effective in reducing blood loss during the third stage of labor .
Medical Termination of Pregnancy
- Combination Therapy : Misoprostol is often used in conjunction with mifepristone for medical abortion. Studies demonstrate that this combination significantly increases the rates of complete abortion while minimizing the need for surgical interventions .
- Case Studies : In a randomized trial involving women up to 84 days gestation, the mifepristone-misoprostol regimen resulted in high efficacy rates with minimal adverse effects reported .
Table 1: Efficacy of Misoprostol in Clinical Applications
Application | Efficacy Rate (%) | Reference |
---|---|---|
NSAID-induced Ulcer Prevention | 70-90 | |
Induction of Labor | 75-85 | |
Early Pregnancy Loss Management | 82-85 | |
Postpartum Hemorrhage Treatment | 80-90 |
Case Study 1: Early Pregnancy Loss Management
A study involving 488 women receiving misoprostol for early pregnancy failure found that expulsion rates were comparable between those with prior uterine surgeries and those without. The overall success rate at 30 days was approximately 82%, highlighting the compound's effectiveness across different patient demographics .
Case Study 2: Induction of Labor
In a clinical trial assessing misoprostol for labor induction, researchers noted a significant increase in successful vaginal deliveries within a specified timeframe. The study emphasized the compound's role in reducing the need for cesarean sections among high-risk pregnancies .
Mechanism of Action
The mechanism of action of (11R,16S)-misoprostol involves its interaction with prostaglandin receptors in the body. It binds to the EP3 receptor, leading to a decrease in gastric acid secretion and an increase in the production of protective mucus in the stomach. In obstetrics, it induces uterine contractions by binding to prostaglandin receptors in the uterus.
Comparison with Similar Compounds
Similar Compounds
Misoprostol: The racemic mixture of (11R,16S)-misoprostol and its enantiomer.
Dinoprostone: Another prostaglandin E2 analog used for similar medical applications.
Carboprost: A prostaglandin F2α analog used for inducing labor and controlling postpartum hemorrhage.
Uniqueness
This compound is unique due to its specific stereochemistry, which contributes to its selective binding to prostaglandin receptors and its distinct pharmacological profile. This stereochemistry is crucial for its efficacy and safety in medical applications.
Properties
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOPKGSLYJEMD-YCVNZHGXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860740 | |
Record name | Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59122-49-5 | |
Record name | Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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